![molecular formula C28H22ClN5O2 B4903829 2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4903829.png)
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form 1H-benzotriazole.
Attachment of the Benzotriazole Moiety: The benzotriazole moiety is then attached to a suitable precursor, such as 4-methoxybenzyl chloride, through a nucleophilic substitution reaction.
Formation of the Quinazolinone Core: The quinazolinone core is formed by reacting the intermediate with 4-chlorobenzaldehyde and ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways or inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: This compound shares the benzotriazole moiety but differs in the core structure and substituents.
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar in having the benzotriazole and chlorophenyl groups but with a different core structure.
Uniqueness
2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O2/c1-36-26-15-10-18(16-19(26)17-33-25-9-5-4-8-24(25)31-32-33)27-30-23-7-3-2-6-22(23)28(35)34(27)21-13-11-20(29)12-14-21/h2-16,27,30H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEVJJCICRJHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CN5C6=CC=CC=C6N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
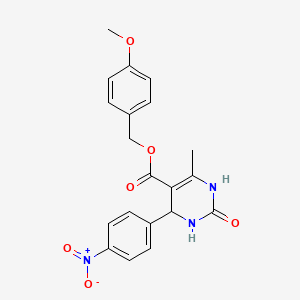
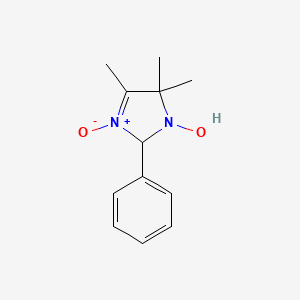
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4903774.png)
![2-[(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4903781.png)
![[4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4903790.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4903791.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B4903797.png)
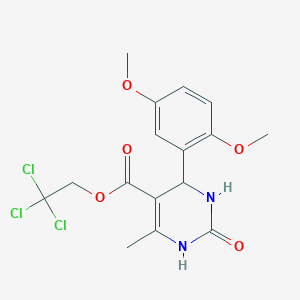
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B4903815.png)
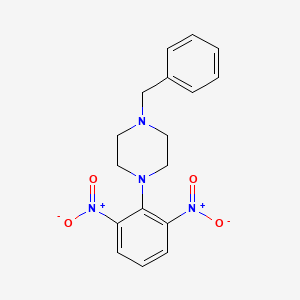
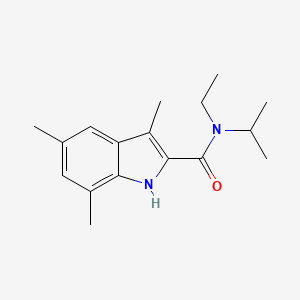
![methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B4903833.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B4903837.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]butanamide](/img/structure/B4903847.png)
